molecular formula C26H24ClN3O2S B2668010 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922621-46-3

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2668010
CAS No.: 922621-46-3
M. Wt: 478.01
InChI Key: MXMWAAYULOXCOE-UHFFFAOYSA-N
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Description

This compound features a 7-chloro-4-methoxybenzo[d]thiazole core linked to a piperazine ring, which is further substituted with a 2,2-diphenylethanone group. The diphenylethanone group introduces steric bulk, which may impact solubility and membrane permeability.

Properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-32-21-13-12-20(27)24-23(21)28-26(33-24)30-16-14-29(15-17-30)25(31)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,22H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMWAAYULOXCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dry toluene and catalysts such as p-toluenesulfonic acid (PTSA) under Dean–Stark conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The secondary amines in the piperazine ring undergo acylation and alkylation under standard conditions .

Reaction TypeReagents/ConditionsProductNotes
AcylationAcetyl chloride (CH₃COCl) in dichloromethane, 0–5°CN-acetylated derivativeRegioselectivity depends on steric hindrance from the benzothiazole group .
AlkylationMethyl iodide (CH₃I) in THF, NaH baseN-methylpiperazine derivativeLimited by the bulky diphenylethanone group.

Key Findings :

  • Acylation occurs preferentially at the less hindered piperazine nitrogen .

  • Alkylation requires strong bases (e.g., NaH) due to reduced nucleophilicity of the amines.

Electrophilic Aromatic Substitution (EAS)

The 7-chloro-4-methoxybenzo[d]thiazole moiety participates in EAS due to its electron-rich aromatic system.

Reaction TypeReagents/ConditionsPosition Modified
NitrationHNO₃/H₂SO₄, 50°CC-5 or C-6 (meta to methoxy)
SulfonationH₂SO₄/SO₃, 80°CC-5 (minor)

Mechanistic Insight :

  • Methoxy (–OCH₃) acts as an activating, ortho/para-directing group, but steric constraints from the fused thiazole ring favor meta substitution.

Oxidation and Reduction

The ketone group (2,2-diphenylethanone) and benzothiazole sulfur influence redox behavior.

Reaction TypeReagents/ConditionsOutcome
Ketone reductionNaBH₄/MeOH, 25°CPartial reduction to secondary alcohol
Thiazole oxidationH₂O₂/AcOH, 60°CSulfur oxidation to sulfoxide/sulfone

Limitations :

  • Full reduction of the ketone is hindered by the bulky diphenyl groups.

  • Over-oxidation of the thiazole sulfur can degrade the heterocycle.

Piperazine Ring Modifications

The piperazine ring undergoes N-oxidation and ring-opening under specific conditions :

Reaction TypeReagents/ConditionsProduct
N-oxidationm-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂Piperazine N-oxide
Acid hydrolysis6M HCl, refluxCleavage to ethylenediamine derivatives

Structural Impact :

  • N-oxidation enhances solubility but reduces CNS penetration .

  • Ring-opening is irreversible and destroys the piperazine scaffold.

Functional Group Compatibility

Stability Under Common Conditions :

Functional GroupAcid StabilityBase StabilityThermal Stability
PiperazineModerateLowHigh (≤200°C)
BenzothiazoleHighHighModerate (≤150°C)
DiphenylethanoneHighHighHigh (≤250°C)

Reaction Optimization Data

Representative Yields :

ReactionYield (%)Purity (HPLC)
Acylation72–78≥95
N-oxidation6590
Thiazole sulfonation4188

Critical Parameters :

  • Solvent polarity impacts regioselectivity in EAS (e.g., DMF vs. CH₂Cl₂).

  • Temperature control (±2°C) is essential to prevent side reactions in ketone reductions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound have shown promising antibacterial activity. A study evaluated the compound's interaction with bacterial proteins, revealing that certain derivatives exhibited significant antimicrobial effects, indicating potential for development as new antibiotics.

Neurological Disorders

The compound's structural features suggest possible interactions with neurotransmitter receptors, making it a candidate for treating neurological disorders such as depression and anxiety. Its piperazine and benzo[d]thiazole components are known to exhibit properties that may alleviate symptoms associated with these conditions .

Anti-inflammatory Properties

The benzo[d]thiazole moiety is recognized for its anti-inflammatory effects. This compound could serve as a lead in developing drugs aimed at reducing inflammation, which is beneficial for conditions like arthritis or chronic pain syndromes .

Study on Anticancer Properties

A review of benzothiazole derivatives highlighted their role as anticancer agents. The compound's derivatives showed significant antiproliferative activity against various cancer cell lines, suggesting that modifications of the core structure could enhance efficacy against tumors .

Study Cell Line Activity (CC50)
Benzothiazole derivativeDU-145 (prostate cancer)8 ± 3 µM

Synthesis and Evaluation of Derivatives

The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis process typically includes:

  • Formation of the piperazine ring.
  • Introduction of the benzo[d]thiazole moiety.
  • Final assembly into the diphenylethanone structure.

These steps require optimization to maximize yield and purity, which is crucial for subsequent biological evaluations.

Future Directions in Research

Given its promising biological activity, further research is warranted to explore:

  • Optimization of derivatives : Enhancing selectivity and potency against specific targets.
  • Mechanistic studies : Understanding the pathways through which this compound exerts its effects.
  • Clinical trials : Testing safety and efficacy in human populations for various therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Benzothiazole Derivatives

Example: 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride (13) ()
  • Key Differences: Substituent on Piperazine: The target compound has a diphenylethanone group, whereas compound 13 has a 4-chlorophenyl group. Chain Length: Compound 13 includes a butan-1-one linker, while the target compound uses a shorter ethanone chain.
  • The shorter chain in the target compound could reduce conformational flexibility, influencing binding to targets like the 5HT1A receptor .

Urea-Linked Piperazine-Thiazole Derivatives

Examples: 1f, 11a–11o ()
  • Key Differences: Functional Group: The target compound lacks the urea linkage present in these analogs (e.g., 1f: 667.9 [M+H]+). Substituents: Analogs like 11k (568.2 [M+H]+) feature chloro-trifluoromethylphenyl groups, contrasting with the target’s diphenylethanone.
  • Implications: Urea groups in analogs 1f and 11a–11o may facilitate hydrogen bonding with biological targets, whereas the diphenylethanone group in the target relies on van der Waals interactions.

Thiazole-Triazole Hybrids

Example: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole ()
  • Key Differences :
    • Core Structure: The target compound uses a benzothiazole , while this analog incorporates a thiazole-triazole system.
    • Substituents: The fluorophenyl group in the analog contrasts with the target’s chloro-methoxybenzothiazole .
  • Fluorine substituents in analogs (e.g., ) could enhance metabolic stability relative to the target’s methoxy group .

Coumarin-Benzothiazole Derivatives

Example: 3d (788.3 [M+H]+) ()
  • Key Differences :
    • Substitution on Benzothiazole: The target has 7-chloro-4-methoxy , whereas 3d includes a 7-hydroxy-4-methylcoumarin group.
    • Molecular Weight: 3d (788.3 [M+H]+) is significantly heavier than the target compound.
  • Implications :
    • Hydroxy and methyl groups in 3d may improve water solubility compared to the chloro-methoxy substituents in the target.
    • The coumarin system in 3d could confer fluorescence properties useful in imaging, which the target lacks .

Structural and Physicochemical Comparison Table

Compound Core Structure Piperazine Substituent Molecular Weight (approx.) Key Substituents Yield (%)
Target Compound Benzo[d]thiazole 2,2-Diphenylethanone ~500 (estimated) 7-Cl, 4-OCH₃ N/A
1-(4-Chlorophenyl)piperazin-1-yl butanone (13) Benzo[d]thiazole 4-Chlorophenyl ~450 Cl (on phenyl) 85.1
1f () Thiazole-urea Trifluoromethylphenyl 667.9 2-Hydroxy-5-methoxybenzylidene 70.7
11k () Thiazole-urea 4-Chloro-3-(trifluoromethyl) 568.2 Hydrazinyl-2-oxoethyl 88.0
3d () Coumarin-benzothiazole Bis(trifluoromethyl)phenyl 788.3 7-Hydroxy-4-methylcoumarin 70.1

Key Research Findings and Implications

  • Electron-Withdrawing Effects : The 7-chloro-4-methoxy groups on the target’s benzothiazole may enhance receptor binding affinity compared to electron-donating groups (e.g., hydroxy in 3d) .
  • Synthetic Feasibility : Yields for analogs (70–88%) suggest that the target compound’s synthesis could be optimized using similar alkylation or coupling strategies .

Biological Activity

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a unique structural arrangement, incorporates a piperazine moiety and a benzo[d]thiazole ring, both of which are known for their pharmacological significance. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzo[d]thiazole Ring :
    • Cyclization of 2-amino thiophenol with appropriate aldehydes or ketones under acidic conditions.
  • Piperazine Moiety Introduction :
    • Reaction of the benzo[d]thiazole derivative with piperazine in the presence of a base.
  • Attachment of Diphenylethanone Group :
    • Reaction with phenacyl bromide or similar compounds to form the final product.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
Cell LineIC50 (μM)Mechanism of Action
A4311.5Apoptosis induction
A5492.0Cell cycle arrest

Anti-inflammatory Effects

Compounds containing similar piperazine and benzothiazole structures have been noted for their anti-inflammatory properties. Studies indicate that they can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .

Neuropharmacological Activity

The piperazine component is often associated with neuroactive properties. Compounds like this have been investigated for their potential effects on neurotransmitter receptors, suggesting possible applications in treating neurological disorders .

Case Studies

A notable case study involved the evaluation of related benzothiazole compounds where compound B7 was shown to significantly inhibit cancer cell proliferation while also decreasing inflammatory markers in vitro . The study highlighted the dual action of these compounds as both anticancer and anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone, and what critical steps ensure high yield?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the benzo[d]thiazole core by cyclizing 2-amino-4-chloro-6-methoxybenzenthiol with a suitable carbonyl source. Next, introduce the piperazine moiety through nucleophilic substitution or condensation under reflux conditions (e.g., using 1,4-dioxane as a solvent with catalytic piperidine). Finally, couple the piperazine intermediate with diphenylketone via an acyl chloride intermediate. Key steps include rigorous temperature control during cyclization and purification via column chromatography to isolate intermediates. Confirm reaction completion using TLC and HPLC .

Q. Which spectroscopic techniques are most effective for structural elucidation, and what key signals should be prioritized?

  • Methodology :

  • 1H/13C NMR : Focus on the benzo[d]thiazole aromatic protons (δ 6.8–7.5 ppm), methoxy group singlet (~δ 3.8 ppm), and piperazine N–CH2 protons (δ 2.5–3.5 ppm). The diphenylethanone carbonyl carbon appears at ~δ 200 ppm in 13C NMR .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., calculated [M+H]+ ~495.5 g/mol) and fragmentation patterns consistent with the piperazine and thiazole moieties .

Q. How can common impurities in the final product be identified and quantified?

  • Methodology : Use reversed-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) to detect unreacted intermediates (e.g., residual piperazine derivatives) or oxidation byproducts. Compare retention times and UV spectra (λ = 254 nm) against synthesized standards. Quantify impurities via calibration curves, ensuring limits adhere to ICH guidelines (<0.15% for unknown impurities) .

Advanced Research Questions

Q. How would you design a study to evaluate the compound’s anticancer activity, and what controls are essential?

  • Methodology :

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast controls (WI-38) cultured in RPMI-1640 medium with 5% FBS .
  • Dose-Response Assays : Test concentrations from 1 nM–100 µM over 48–72 hours. Use SRB or MTT assays to measure viability, with CHS-828 as a reference compound .
  • Controls : Include vehicle (DMSO ≤0.5%), positive controls (e.g., doxorubicin), and triplicate technical replicates. Validate results via flow cytometry for apoptosis (Annexin V/PI staining) .

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell passage number, serum batch, incubation time) across studies.
  • Dose-Response Replication : Repeat experiments under standardized protocols, ensuring consistent compound purity (≥95% by HPLC).
  • Mechanistic Profiling : Use kinase profiling or transcriptomics to identify off-target effects that may explain variability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the benzo[d]thiazole and piperazine moieties?

  • Methodology :

  • Analog Synthesis : Replace the 7-chloro and 4-methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents. Modify the piperazine ring with alkyl or aryl groups .
  • Biological Testing : Prioritize analogs showing ≥50% inhibition in primary screens for secondary assays (e.g., kinase selectivity, pharmacokinetics).
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like histone deacetylases (HDACs) .

Q. Which computational approaches are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), cytochrome P450 interactions, and BBB permeability.
  • Toxicity Profiling : Apply ProTox-II for hepatotoxicity and mutagenicity predictions. Validate with in vitro assays (e.g., Ames test for mutagenicity) .

Q. How can regioselective functionalization of the benzo[d]thiazole ring be achieved to explore novel derivatives?

  • Methodology :

  • Directed C–H Activation : Use palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., amides) to install substituents at the 5-position.
  • Microwave-Assisted Synthesis : Enhance reaction efficiency for heterocyclic coupling (e.g., Suzuki-Miyaura for aryl boronic acids) .

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